5-(Morpholinosulfonyl)thiazol-2-amine
Description
5-(Morpholinosulfonyl)thiazol-2-amine is a thiazole derivative characterized by a sulfonylmorpholine substituent at the 5-position of the thiazole ring. Thiazoles are heterocyclic scaffolds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The sulfonyl group in this compound may influence electronic properties and binding interactions with biological targets, such as enzymes or receptors.
Properties
CAS No. |
1261070-23-8 |
|---|---|
Molecular Formula |
C7H11N3O3S2 |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-morpholin-4-ylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11N3O3S2/c8-7-9-5-6(14-7)15(11,12)10-1-3-13-4-2-10/h5H,1-4H2,(H2,8,9) |
InChI Key |
ASLRVRFWVYZDLB-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(S2)N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=C(S2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between 5-(Morpholinosulfonyl)thiazol-2-amine and related thiazol-2-amine derivatives:
Key Observations:
Substituent Effects on Bioactivity: The morpholinosulfonyl group in this compound likely improves water solubility compared to hydrophobic analogs like 5-methylthiazol-2-amine . However, the dimethylmorpholino variant () may exhibit higher lipophilicity, affecting membrane permeability . Electron-withdrawing groups (e.g., nitro in SU3327) enhance reactivity and target binding, as seen in its macrofilaricidal activity .
Synthetic Complexity :
- Compounds with fused heterocycles (e.g., benzimidazole-thiazole hybrids in ) require multistep syntheses but show potent antitubercular activity (EC₅₀: 3.2 µg/mL) . In contrast, simpler thiazol-2-amine derivatives (e.g., 5-methylthiazol-2-amine) are synthesized in fewer steps but lack significant bioactivity .
Biological Performance :
- Antioxidant activity in fluorinated benzothiazole-pyrazoline derivatives () highlights the role of halogenation in radical scavenging .
- Fungicidal activity in imine-thiazole-triazole hybrids (e.g., compound 6b in ) correlates with the presence of electronegative substituents (e.g., chlorine) .
Research Findings and Data Gaps
- High-Purity Synthesis: Compound 7 (), a morpholinosulfonyl-thiazole derivative, was synthesized with 99% HPLC purity, indicating robust synthetic protocols for such analogs .
- Need for Further Studies: Comparative pharmacokinetic and target-binding assays are required to validate the hypothesized advantages of the morpholinosulfonyl group.
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